H-Trp-Arg-OH 2 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

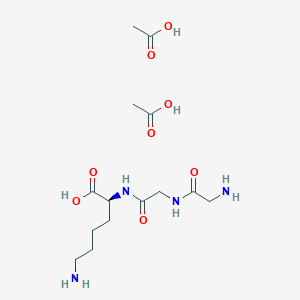

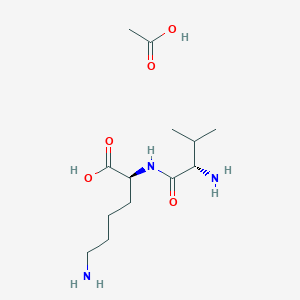

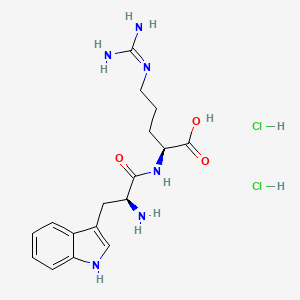

“H-Trp-Arg-OH 2 HCl” is a dipeptide with the molecular weight of 433.34 and the chemical formula C₁₇H₂₄N₆O₃ · 2 HCl . It is synthetic in origin and is stored at temperatures below -15°C .

Synthesis Analysis

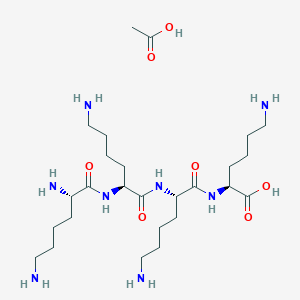

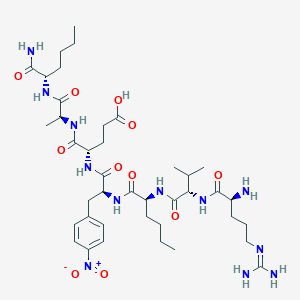

The synthesis of “this compound” involves the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . Moreover, it is stable in solution for long periods and can be removed in an easy-to-understand manner .

Molecular Structure Analysis

The molecular structure of “this compound” is C17H26Cl2N6O3 . It has been found to interact directly with the PPARα ligand binding domain .

Chemical Reactions Analysis

The chemical reactions of “this compound” involve its hydrolysis. Acid hydrolysis is the most common method for hydrolyzing a protein sample, and the method can be performed in either vapor or liquid phase . The most common acid used for this reaction is 6 M HCl .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 433.34 and a chemical formula of C₁₇H₂₄N₆O₃ · 2 HCl . It is stored at temperatures below -15°C .

科学的研究の応用

H-Trp-Arg-OH 2 HCl has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of peptides on cells and tissues, as well as to investigate the mechanism of action of peptides. It has also been used in laboratory experiments to study the properties of peptides and their interactions with other molecules.

作用機序

Target of Action

The primary target of the compound H-Trp-Arg-OH 2 HCl, also known as WR, is the peroxisome proliferator-activated receptor (PPAR) α . PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid metabolism .

Mode of Action

WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The activation of PPARα by WR leads to the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα . This confirms the direct binding of WR to PPARα and the occurrence of conformational changes .

Biochemical Pathways

The activation of PPARα by WR affects the biochemical pathways related to fatty acid metabolism . Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This leads to an increase in cellular fatty acid uptake .

Pharmacokinetics

It is known that dipeptides like wr, once absorbed by the intestinal epithelium, are delivered to the circulation

Result of Action

The activation of PPARα by WR results in a reduction of intracellular triglyceride accumulation in lipid-loaded hepatocytes . This is achieved through the increased uptake of fatty acids and the induction of genes involved in fatty acid oxidation .

実験室実験の利点と制限

H-Trp-Arg-OH 2 HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is highly pure and stable. Additionally, it has a relatively low cost and can be easily stored for long periods of time. However, there are some limitations to using this peptide in laboratory experiments. It is not very soluble in water, and can be difficult to dissolve in solutions. Additionally, it can be difficult to control the concentration of the peptide in a solution, which can lead to inconsistent results.

将来の方向性

H-Trp-Arg-OH 2 HCl has a wide range of potential applications in scientific research. One potential future direction is to investigate the effects of the peptide on the immune system. Additionally, further research could be conducted to explore the potential therapeutic applications of the peptide, such as its use in the treatment of various inflammatory conditions. Additionally, further research could be conducted to investigate the mechanism of action of the peptide, as well as its interactions with other molecules. Finally, further research could be conducted to explore the potential applications of the peptide in drug design and development.

合成法

H-Trp-Arg-OH 2 HCl can be synthesized using a variety of methods. The most common method is the solid-phase peptide synthesis (SPPS) technique. In this method, the amino acids are coupled together on a solid support, such as a polystyrene resin. The HCl group is then added to the peptide chain, and the peptide is cleaved from the resin. This method is fast and efficient, and allows for the synthesis of peptides with a high degree of purity.

生化学分析

Biochemical Properties

H-Trp-Arg-OH 2 HCl has been found to interact with PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism . This dipeptide can induce PPARα transactivation in a dose-dependent manner .

Cellular Effects

In lipid-loaded hepatocytes, this compound has been observed to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and the expression of PPARα response genes involved in fatty acid oxidation .

Molecular Mechanism

This compound directly interacts with the PPARα ligand binding domain . This binding triggers conformational changes that allow the recruitment of a co-activator peptide, leading to the transactivation of PPARα .

Temporal Effects in Laboratory Settings

The effects of this compound on PPARα activity and hepatic lipid accumulation have been observed in in vitro studies

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, it’s known that PPARα agonists can ameliorate hepatic steatosis by enhancing mitochondrial fatty acid oxidation in rodent models .

Metabolic Pathways

This compound’s interaction with PPARα suggests it may be involved in metabolic pathways related to fatty acid metabolism . PPARα regulates the transcription of genes involved in fatty acid-metabolizing enzymes and genes involved in fatty acid oxidation .

特性

IUPAC Name |

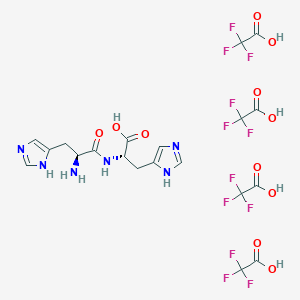

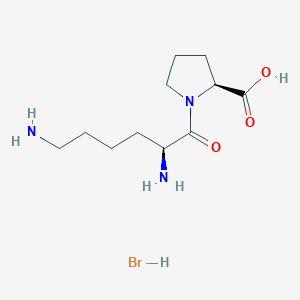

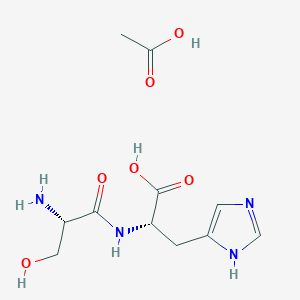

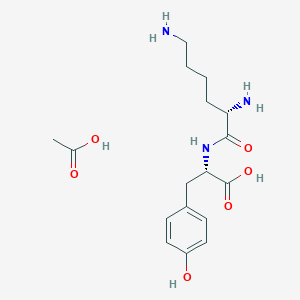

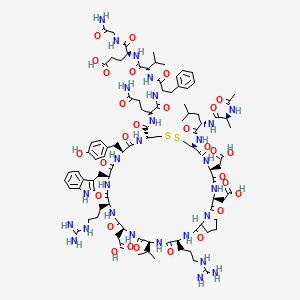

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3.2ClH/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;;/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);2*1H/t12-,14-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCHOPJBXDMPGL-FORAGAHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)